2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a cyclopropane ring fused to an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps. One common approach is the [2 + 2] photocycloaddition reaction, which is a powerful tool in organic synthesis. This reaction involves the use of a chiral thioxanthone catalyst under visible light irradiation (419 nm) to achieve high regio- and diastereoselectivity . The reaction conditions are optimized to ensure efficient energy transfer and high enantioface differentiation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of recyclable catalysts and benign solvents, can be applied to scale up the synthesis process. For example, β-cyclodextrin-SO3H has been used as a recyclable catalyst in aqueous media for the preparation of similar compounds .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydroquinazolin-4(1H)-one derivatives: These compounds share structural similarities and are synthesized using similar methods.
2,3-dimethoxy-2,3-dimethyl-1,4-dioxane: This compound is used as a precursor in cycloaddition reactions.
Uniqueness
2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)acetamide is unique due to its fused cyclopropane and isoindole structure, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H20N2O4 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H20N2O4/c1-26-15-5-3-2-4-14(15)21-16(23)9-22-19(24)17-10-6-7-11(13-8-12(10)13)18(17)20(22)25/h2-7,10-13,17-18H,8-9H2,1H3,(H,21,23) |
InChI Key |
FKZWULLRYFIHQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=O)C3C4C=CC(C3C2=O)C5C4C5 |
Origin of Product |
United States |
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